molecular formula C20H27FN4S2 B2919610 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea CAS No. 863017-66-7

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea

Cat. No.: B2919610
CAS No.: 863017-66-7
M. Wt: 406.58
InChI Key: GKAZMXGMTVNCOJ-UHFFFAOYSA-N
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Description

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea (CAS 863017-67-8) is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research . Its molecular architecture integrates several pharmacologically significant motifs, including a 4-ethylpiperazine group, a thiophene ring, and a 3-fluorophenyl thiourea backbone. This unique combination suggests potential for multi-targeted biological activity, making it a valuable candidate for investigating new therapeutic mechanisms. The incorporation of the thiourea functional group is of particular interest, as this class of compounds has demonstrated a broad spectrum of biological properties in scientific literature, including antimicrobial, antioxidant, and anticancer activities . The presence of the thiophene heterocycle further enhances its research utility, as thiophene derivatives are known to exhibit diverse biological functions such as anti-inflammatory, anti-fungal, and kinase inhibition, and are present in several commercially available drugs . Simultaneously, the 4-ethylpiperazine moiety is a common feature in medicinal chemistry, often utilized to fine-tune the physicochemical properties and bioavailability of lead compounds. This reagent is specifically intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) exploration, particularly in the fields of antibiotic discovery and oncology research where novel chemical entities are urgently needed . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(3-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4S2/c1-3-24-9-11-25(12-10-24)19(18-8-5-13-27-18)15(2)22-20(26)23-17-7-4-6-16(21)14-17/h4-8,13-15,19H,3,9-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAZMXGMTVNCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 4-ethylpiperazine, it can be reacted with a suitable alkylating agent to introduce the thiophen-2-yl group.

    Addition of the Propan-2-yl Group: The intermediate can then be further reacted with a propan-2-yl halide under basic conditions.

    Thiourea Formation: Finally, the intermediate is reacted with 3-fluorophenyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The piperazine and thiophene groups could facilitate binding to specific molecular targets, while the fluorophenyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Thiourea Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Potential Implications
Target Compound Propan-2-yl/thiourea 4-Ethylpiperazine, thiophen-2-yl, 3-fluorophenyl C₂₁H₂₈FN₅S₂ Enhanced solubility (piperazine), aromatic binding (fluorophenyl), metabolic stability (thiophene)
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol (5a-d) Pyrimidine/thiourea Benzofuran, thiophen-2-yl Varies by substitution Increased rigidity (pyrimidine), electron-rich systems for π-π interactions
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)thiourea Bicyclo[2.2.1]heptane Chlorophenyl, bicyclic amine C₂₃H₃₄ClN₃S High lipophilicity (bicyclic system), potential CNS penetration
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl/thiourea Perfluorophenyl, dimethylamino C₁₅H₁₈F₅N₃S Electron-deficient aromatic system (perfluorophenyl), strong hydrogen-bonding capacity
1-(2-methylprop-2-enyl)-3-(4-nitroanilino)thiourea Allyl/thiourea Nitroanilino, methylprop-2-enyl C₁₁H₁₄N₄O₂S Electron-withdrawing nitro group may reduce bioavailability
Key Observations:

Substituent Diversity: The target compound’s 3-fluorophenyl group contrasts with chlorophenyl () and perfluorophenyl (). The 4-ethylpiperazine moiety introduces basicity and solubility, a feature absent in bicyclic () or cyclohexyl () analogs, which may limit their aqueous solubility .

Heterocyclic Influence: Thiophen-2-yl is shared with and . This sulfur-containing heterocycle contributes to metabolic stability and π-stacking interactions, but its placement on a flexible propan-2-yl backbone (target compound) vs. a rigid pyrimidine () may alter conformational dynamics .

Hypothesized Pharmacological Profiles

  • Target Compound : The 4-ethylpiperazine group may enhance solubility and CNS penetration, while the 3-fluorophenyl-thiourea could target fluorophobic enzyme pockets (e.g., kinases). Thiophen-2-yl might reduce oxidative metabolism .
  • ’s Perfluorophenyl Analogs : The perfluorophenyl group’s strong electron-withdrawing nature may favor interactions with cationic residues (e.g., lysine or arginine) in enzymatic active sites, but poor solubility could limit bioavailability .
  • ’s Pyrimidine Analogs : Rigid pyrimidine cores may improve binding affinity but reduce adaptability to conformational changes in target proteins .

Biological Activity

The compound 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea is a member of the thiourea class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by recent research findings.

Chemical Structure

The compound's structure features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of a piperazine ring and a thiophene substituent may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various thiourea derivatives have shown effectiveness against Gram-positive bacteria and fungi. In particular, compounds with halogen substitutions have been noted for their enhanced activity against Staphylococcus aureus and Candida albicans .
CompoundTarget OrganismMIC (μg/mL)
1Staphylococcus aureus0.22
2Candida albicans0.25

Anticancer Activity

Thiourea derivatives have also been explored for their anticancer potential. Notably:

  • Compounds have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those associated with pancreatic and breast cancers . The mechanisms of action often involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
Cell LineIC50 (μM)
Breast Cancer3
Pancreatic Cancer10
Prostate Cancer14

Antioxidant Activity

The antioxidant properties of thiourea derivatives are also noteworthy:

  • Recent findings indicate that certain derivatives possess strong reducing potential against free radicals, with IC50 values as low as 52 µg/mL in ABTS assays . This suggests their potential role in mitigating oxidative stress-related conditions.

Case Studies

Several case studies highlight the efficacy of thiourea derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of thiourea compounds against Staphylococcus aureus, revealing that modifications in the substituents significantly impacted their antimicrobial potency, with some derivatives exhibiting synergistic effects when combined with conventional antibiotics like Ciprofloxacin .
  • Anticancer Mechanisms : Another investigation focused on the anticancer effects of thiourea derivatives on human leukemia cell lines, demonstrating significant cytotoxicity with IC50 values as low as 1.50 µM , indicating their potential as therapeutic agents in cancer treatment .

Q & A

Q. Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent integration (e.g., ethylpiperazine CH2 at δ 2.3–2.6 ppm, thiophene protons at δ 6.9–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error; fragmentation patterns to validate the thiourea backbone.
  • FT-IR : Detect thiourea C=S stretch (~1250 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced: How should structure-activity relationship (SAR) studies be designed to improve metabolic stability?

Q. Answer :

  • Substituent Variation : Systematically replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl, CF3) or bulky substituents to block cytochrome P450 oxidation .
  • Isosteric Replacement : Substitute the thiophene ring with furan or pyridine to alter electron density and metabolic pathways.
  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .

Basic: What in vitro assays are suitable for initial biological activity screening?

Q. Answer :

  • Receptor Binding Assays : Radioligand displacement (e.g., [3H]spiperone for dopamine receptors) to determine IC50 values.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
  • Cytotoxicity Screening : MTT assay on HEK293 or HepG2 cells to rule out nonspecific toxicity at ≤10 µM .

Advanced: How can crystallography resolve discrepancies in proposed molecular conformations?

Q. Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH) and solve the structure to confirm stereochemistry and intramolecular H-bonding (e.g., thiourea NH to piperazine N) .
  • Comparative Analysis : Overlay crystallographic data with DFT-optimized geometries (B3LYP/6-31G*) to validate computational models.
  • Challenge : Address poor crystal quality by screening crystallization additives (e.g., PEG 4000) .

Basic: What formulation strategies enhance aqueous solubility for in vivo studies?

Q. Answer :

  • Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or DMSO/PEG 400 mixtures .
  • Salt Formation : React the piperazine moiety with HCl or citric acid to improve hydrophilicity.
  • Nanoformulation : Prepare liposomal suspensions (e.g., DSPC/cholesterol) for sustained release .

Advanced: How can conflicting bioactivity data between assays be reconciled?

Q. Answer :

  • Orthogonal Assays : Compare SPR (binding affinity) with functional assays (e.g., cAMP accumulation for GPCR targets) to distinguish binding vs. efficacy .
  • Buffer Optimization : Assess pH and ion effects (e.g., Mg2+ concentration in kinase assays) on activity.
  • Statistical Analysis : Apply Bland-Altman plots to evaluate inter-assay variability .

Basic: What safety profiling is required before advancing to animal studies?

Q. Answer :

  • Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
  • hERG Inhibition : Patch-clamp assays to measure IC50 for cardiac potassium channels (risk threshold: >10 µM) .
  • Acute Toxicity : Zebrafish embryo assay (LC50 at 24–48 hpf) as a preliminary in vivo model .

Advanced: How can machine learning predict off-target interactions for this compound?

Q. Answer :

  • Data Curation : Train models on ChEMBL bioactivity data for thiourea derivatives and piperazine-containing drugs.
  • Feature Selection : Include molecular descriptors (e.g., LogP, topological polar surface area) and interaction fingerprints .
  • Validation : Use k-fold cross-validation and external test sets (e.g., PubChem BioAssay data) to ensure robustness .

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